![molecular formula C19H21ClN2O5S B7712938 N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of cytokines and growth factors. The inhibition of JAKs by AG-490 has been shown to have therapeutic potential for a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide inhibits JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The inhibition of JAKs by N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models of inflammatory diseases. N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of specificity for JAKs and does not inhibit other kinases. However, N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has some limitations for laboratory experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in animal studies. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide in scientific research. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide. Another area of interest is the investigation of the role of JAKs in the immune system and the development of JAK inhibitors for the treatment of autoimmune disorders. Finally, the use of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
合成方法
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide can be synthesized by a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-methylbenzoyl chloride, followed by reduction of the nitro group and sulfonamide protection. The resulting intermediate is then reacted with methylsulfonyl chloride to form N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide.
科学研究应用
N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has been extensively studied in scientific research for its ability to inhibit JAKs. It has been used to investigate the role of JAKs in a variety of cellular processes, including proliferation, differentiation, and apoptosis. N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide has also been used to study the signaling pathways of cytokines and growth factors, including interleukins, interferons, and erythropoietin.
属性
IUPAC Name |
3-chloro-N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-18-8-7-16(28(24,25)21-12-15-6-3-9-27-15)11-17(18)22-19(23)13-4-2-5-14(20)10-13/h2,4-5,7-8,10-11,15,21H,3,6,9,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDJCCDMSJWNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


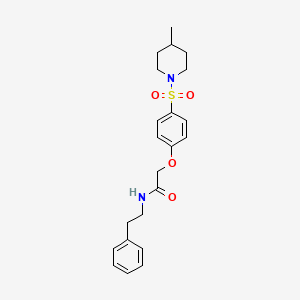
![N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
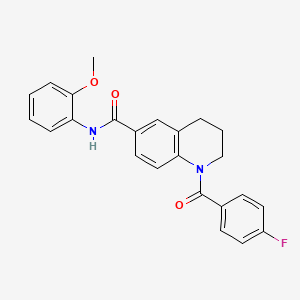
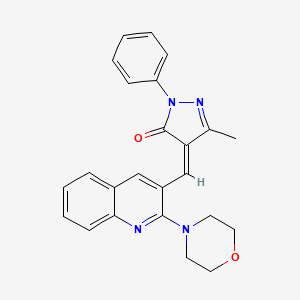
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)

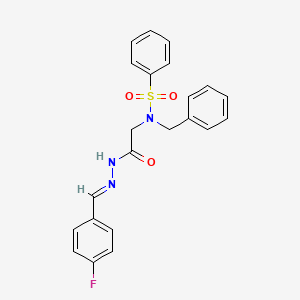
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
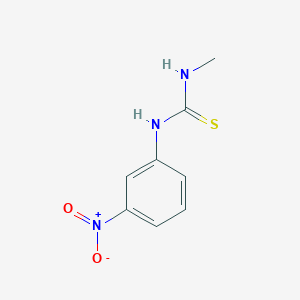
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)